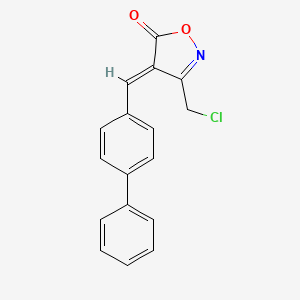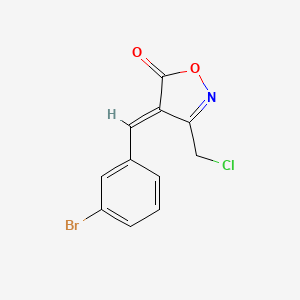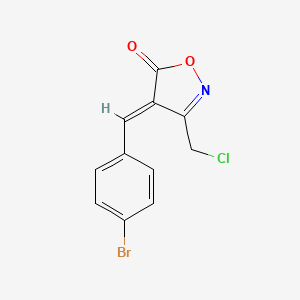
Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features. It might also include information from techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. It might include information on its reactivity, the products it forms, and the conditions needed for these reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate has been utilized in various synthetic and structural applications. The synthesis of this compound and its derivatives is often central to creating more complex chemical structures. For instance, Kennedy et al. (1999) reported the synthesis and structure of a similar compound, 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, highlighting the different conformations due to rotational positions of methoxymethyl substituents (Kennedy et al., 1999).
Applications in Catalysis and Chemical Reactions
The compound has been used in various chemical reactions, demonstrating its role in catalysis and as a reaction intermediate. For example, Ruano et al. (2005) described the use of a related compound, methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, in the synthesis of highly functionalized isoxazoles, showcasing its utility in creating complex molecular structures (Ruano et al., 2005).
Antimicrobial and Antiviral Research
Compounds related to Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate have shown potential in antimicrobial and antiviral research. For instance, research by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff bases, including compounds structurally similar to Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate, showed moderate activity against certain bacteria and fungi (Vinusha et al., 2015). Additionally, Mayhoub et al. (2011) synthesized analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate to target flavivirus envelope proteins, indicating potential antiviral applications (Mayhoub et al., 2011).
Crystallographic and Solubility Studies
Studies have also explored the crystallographic properties and solubility of thiazole carboxylates. Hara et al. (2009) investigated the molecular structure, crystal structure, and solubility of various esters of methyl 2-(4-(2-metylpropoxy)-phenyl)-4-methyl-thiazole-5-carboxylate, demonstrating the impact of molecular structure changes on these properties (Hara et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-9-6(4-11-2)7(13-5)8(10)12-3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTSSJQHBPHRPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)





![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)